(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Pharmacology Receptor Binding Analgesic Mechanism

Forensic and clinical laboratories require a certified, low-activity M4 reference standard to ensure LC-MS/MS assay specificity-substituting M1 or M5 compromises quantitative accuracy due to differing chromatographic and mass spectrometric properties. • μ-Opioid receptor Ki > 10 µM with no agonist activity-ideal negative control for in vitro opioid pharmacology assays • Essential for CYP2D6 phenotyping and tramadol metabolic pathway elucidation in pharmacokinetic studies • High-purity (≥98%) reference material with full Certificate of Analysis for forensic expert testimony support

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1235568-21-4
Cat. No. B015668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol
CAS1235568-21-4
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)CN)(C2=CC(=CC=C2)O)O
InChIInChI=1S/C13H19NO2/c14-9-11-4-1-2-7-13(11,16)10-5-3-6-12(15)8-10/h3,5-6,8,11,15-16H,1-2,4,7,9,14H2/t11-,13+/m1/s1
InChIKeyMJTYLDGVLFSXDG-YPMHNXCESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





M4: A Distinct Tramadol Metabolite for Research


(+)-O-Desmethyl-N,N-bisdesmethyl Tramadol (CAS 1235568-21-4) is a specific stereoisomer and phase I metabolite of the synthetic opioid analgesic tramadol, also designated as N,N,O-tridesmethyltramadol or Tramadol metabolite M4 [1]. This compound is characterized by its optical activity and represents the (+)-enantiomer of the fully N- and O-demethylated tramadol structure . Unlike the primary active metabolite O-desmethyltramadol (M1) or the secondary metabolite N,O-didesmethyltramadol (M5), M4 is a minor metabolite formed through sequential demethylation and is primarily utilized as an analytical reference standard in forensic toxicology, pharmacokinetic studies, and metabolism research rather than for its direct pharmacological activity [2].

Workflow Tramadol metabolism and forensic toxicology research
Selection (+)-M4 enantiomer reference standard for LC-MS/MS
Context Non-interfering negative control and calibration standard

Substituting M4 with M1 or M5: Data Invalidation


Generic substitution of (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol (M4) with structurally similar tramadol metabolites such as O-desmethyltramadol (M1) or N,O-didesmethyltramadol (M5) is scientifically unsound due to profound quantitative differences in their pharmacological profiles and analytical properties [1]. At the cloned human μ-opioid receptor, (±)-M4 exhibits weak affinity (Ki > 10 µM) and demonstrates no stimulatory effect on GTPγS binding, whereas (±)-M5 displays a Ki of 100 nM with demonstrable agonist activity, and (+)-M1 shows high affinity (Ki = 3.4 nM) with the highest intrinsic efficacy among all tramadol metabolites [1]. These disparities translate into distinct chromatographic retention times and mass spectrometric fragmentation patterns, making M4 essential as a specific, low-activity reference standard for accurate quantification and metabolic pathway elucidation—substituting with M1 or M5 would fundamentally compromise analytical accuracy and misinterpret pharmacokinetic or forensic data [2].

Receptor Activity Mismatch
M4 is inactive at µ-opioid receptors; M1 and M5 exhibit high-affinity binding. Substitution invalidates negative-control experiments.
Chromatographic Retention Shift
M4 elutes under different conditions than M1/M5; using M1 or M5 as a surrogate compromises peak assignment.
Mass Spectral Fragmentation
M4 generates distinct MRM transitions. Substitution with M1 or M5 alters quantification specificity.

M4 vs. Key Metabolites: Quantitative Differentiation


μ-Opioid Receptor Binding Affinity

At the cloned human μ-opioid receptor, (±)-M4 (the racemate of O-Desmethyl-N,N-bisdesmethyl Tramadol) exhibits a binding affinity (Ki) of >10 µM, which is approximately 100-fold weaker than (±)-M5 (Ki = 100 nM) and nearly 3,000-fold weaker than (+)-M1 (Ki = 3.4 nM), while being comparable to (±)-tramadol (Ki = 2.4 µM) [1].

µ-Opioid Binding Affinity
Head-to-head
M4 Ki >10 µM vs M5 Ki = 100 nM, M1 Ki = 3.4 nM
Negligible affinity supports non-interfering reference standard use.
[3H]naloxone binding, human µ-opioid receptor CHO membranes.
Pharmacology Receptor Binding Analgesic Mechanism

Agonist Activity at μ-Opioid Receptor

In a [35S]GTPγS binding assay measuring agonist-induced stimulation at the cloned human μ-opioid receptor, (±)-M4 showed no stimulatory effect on GTPγS binding, whereas (±)-M5 and (+)-M1 exhibited clear agonistic activity with a rank order of intrinsic efficacy: (+)-M1 > (±)-M5 > (-)-M1 [1].

Agonist Activity
Head-to-head
M4: No GTPγS stimulation. M5 and M1: Clear agonistic activity.
Lack of activation confirms inactive metabolite profile.
[35S]GTPγS assay, human µ-opioid receptor CHO membranes.
Pharmacodynamics GTPγS Binding Receptor Activation

Analytical Separation Requirements

In a validated HPLC method with fluorescence detection (λex 200 nm/λem 301 nm) for simultaneous quantification of tramadol and metabolites in human plasma, saliva, and urine, the method successfully quantified M1, M2, and M5 with a lower limit of quantification (LLOQ) of 2.5 ng/mL and linear calibration curves (r² > 0.996) [1]. However, M4 was not included in this assay, indicating its distinct chromatographic properties and the need for separate method development or reference standard procurement for accurate detection.

Method Inclusion
Method context
M4 excluded from validated HPLC-fluorescence method for M1, M2, M5 (LLOQ 2.5 ng/mL).
Requires dedicated method development and reference standard.
Distinct retention on RP-18e column, isocratic elution.
Analytical Chemistry Forensic Toxicology Method Validation

Minor Metabolite Abundance

Across human and animal studies, M1, M1-conjugates, M5, M5-conjugates, and M2 are the main tramadol metabolites, whereas M3, M4, and M4-conjugates are formed only in minor quantities [1].

Metabolite Abundance
Class-level
M4 formed only in minor quantities vs M1, M5, M2 as main metabolites.
Low endogenous levels necessitate high-purity reference standard.
Species-dependent; often near detection limit.
Drug Metabolism Pharmacokinetics In Vivo Studies

Research and Analytical Applications of M4


Forensic Confirmation of Tramadol Exposure

In forensic casework, detecting M4 in biological specimens (urine, blood, oral fluid) confirms tramadol ingestion and provides insight into an individual's metabolic capacity, particularly when assessing CYP2D6 activity or potential drug interactions. The use of a certified reference standard for M4 ensures accurate identification and quantification against complex matrix interferences, supporting expert testimony in legal proceedings [1].

Clinical Pharmacokinetics: CYP2D6 Phenotyping

M4 serves as a secondary endpoint metabolite in pharmacokinetic studies evaluating the impact of CYP2D6 genotype or co-administered inhibitors on tramadol metabolism. Since M4 is formed downstream of M1 and M5, its plasma concentration-time profile can help elucidate the sequential demethylation pathway. Researchers require a pure M4 reference standard to establish calibration curves and validate bioanalytical methods [1].

LC-MS/MS Method Development for Metabolite Profiling

Analytical chemists developing novel LC-MS/MS or HPLC methods for tramadol and its metabolites must include M4 to ensure assay specificity and avoid isobaric interferences. As M4 is not included in many standard methods, procurement of a high-purity reference standard is essential for method development, validation of lower limits of quantification, and assessment of matrix effects [2].

Negative Control in μ-Opioid Receptor Studies

Given its weak affinity for the μ-opioid receptor (Ki > 10 µM) and lack of functional agonist activity, M4 is an ideal negative control or reference compound in in vitro pharmacological assays. Researchers can use M4 to confirm that observed opioid-mediated effects are not due to this specific metabolite, thereby strengthening the specificity of their findings [3].

Application
Selection Property
Validation Focus
Forensic confirmation of tramadol exposure
M4-specific metabolite reference standard
Matrix-effect correction, LOD/LOQ validation
CYP2D6 phenotyping studies
Distinct downstream metabolite marker
Calibration in human plasma research matrices
LC-MS/MS method development
High-purity (+)-M4 reference material
Specificity against isobaric interferences
Negative control for µ-opioid assays
Inactive metabolite with negligible receptor activity
Non-interference in receptor binding/activation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-O-Desmethyl-N,N-bisdesmethyl Tramadol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.